REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][C:9]([NH:13][CH2:14][CH2:15][OH:16])=[N:10]2)=[CH:5][C:4]=1[N+:17]([O-])=O.[Cl-].[NH4+]>C(O)C.CN(C)C=O.[Fe]>[NH2:17][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][C:3]=1[O:2][CH3:1])[N:10]=[C:9]([NH:13][CH2:14][CH2:15][OH:16])[CH:8]=[CH:7]2 |f:1.2|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C2C=CC(=NC2=C1)NCCO)[N+](=O)[O-]
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Name
|
|
Quantity
|
0.32 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0.32 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 2 hours
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Duration
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2 h
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Type
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FILTRATION
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Details
|
The reaction mixture was then filtered through a CELITE™ pad
|
Type
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CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was triturated ten times
|
Type
|
ADDITION
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Details
|
with a mixture of dichloromethane and methanol (9/1, 50 mL)
|
Type
|
CONCENTRATION
|
Details
|
The residue was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C2C=CC(=NC2=CC1OC)NCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.425 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |